molecular formula C15H12ClNO2 B118553 (R)-Carprofen CAS No. 52263-83-9

(R)-Carprofen

Numéro de catalogue B118553
Numéro CAS: 52263-83-9
Poids moléculaire: 273.71 g/mol
Clé InChI: PUXBGTOOZJQSKH-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Carprofen is an anti-inflammatory drug that has been used in veterinary medicine for the treatment of pain and inflammation associated with osteoarthritis and other musculoskeletal conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It has been shown to be effective in treating various conditions in both dogs and cats, including joint pain, inflammation, and fever. (R)-Carprofen has been studied extensively for its safety, efficacy, and potential side effects.

Applications De Recherche Scientifique

Pharmacodynamics and Enantioselective Pharmacokinetics

  • Pharmacodynamics in Horses : Carprofen, a nonsteroidal anti-inflammatory drug (NSAID), was studied in horses for its pharmacodynamics and enantioselective pharmacokinetics. The study showed that R(-)-carprofen was the predominant enantiomer in plasma and tissue fluids. High doses of carprofen resulted in more significant inhibition of inflammatory mediators, suggesting its potential for anti-inflammatory applications (Lees & Landoni, 2002).

Anti-Inflammatory Effects

  • Inhibition of Flare in Dogs : A study on dogs indicated that carprofen could significantly inhibit the breakdown of the blood-aqueous barrier, suggesting its effectiveness as an anti-inflammatory drug for ocular conditions (Krohne et al., 1998).

Comparative Pharmacokinetics

  • Comparison with Ketoprofen in Horses : Research comparing the pharmacokinetics of carprofen and ketoprofen in horses found significant differences in the elimination half-lives and clearance rates of the drugs. This study highlights the unique pharmacokinetic properties of carprofen, especially regarding its slower clearance (Armstrong et al., 1999).

Reproduction Studies

  • Effects on Reproduction in Rats : Carprofen was studied for its effects on reproduction and teratology in rats. The research indicated that carprofen, up to certain dosages, did not adversely affect embryonic and fetal development, despite some toxicity observed in dams (Mcclain & Hoar, 1980).

Tissue Cage Model of Inflammation

  • Evaluation in Calves : Using a tissue cage model of inflammation, carprofen's anti-inflammatory properties were studied in calves. The study found that carprofen exhibited enantioselective pharmacokinetics, with the R(-) enantiomer predominating, but it did not significantly reduce certain inflammatory mediators (Lees et al., 1996).

Chiral Pharmacokinetics

  • Study in Calves : Another study on calves investigated the chiralpharmacokinetics of carprofen, highlighting that the R(-) enantiomer predominated in plasma at all times. The study concluded that carprofen's mechanism of action in calves might not solely involve inhibition of cyclo-oxygenase (Delatour et al., 1996).

Pharmacokinetic and Clinical Studies

  • Effects in Cats : A study on cats investigated the pharmacokinetics of carprofen and its effects on gastrointestinal mucosa and selected biochemical measurements. The results indicated that carprofen had a long elimination half-life and did not significantly alter serum biochemistry or CBC in cats (Parton et al., 2000).

Pharmacological Properties

  • Analgesic and Anti-Inflammatory Effects : Carprofen demonstrated marked anti-inflammatory and analgesic effects in various experimental models. It was found to have a good gastrointestinal tolerance, which may be attributed to its slight inhibition of prostaglandin synthesis (Strub et al., 1982).

Multitarget Inhibitor

  • FAAH/Cyclooxygenase Inhibition : Carprofen was identified as a multitarget-directed ligand that inhibits both cyclooxygenase-1 (COX-1), COX-2, and fatty acid amide hydrolase (FAAH), suggesting its potential for improved analgesic efficacy and reduced side effects (Favia et al., 2012).

Propriétés

IUPAC Name

(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426422
Record name (-)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Carprofen

CAS RN

52263-83-9
Record name (-)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 247 g. of (6-chloro-2-carbazolyl)-methyl-malonic acid diethyl ester, 1.9 liters of glacial acetic acid and 1.9 liters of 6 N hydrochloric acid is heated under reflux overnight with stirring and the resulting black solution is cooled to room temperature. The solid formed is removed by filtration, washed with acetic acid/water (1:1) and water and then dried. The 192 g. of crude 6-chloro-α-methyl-carbazole-2-acetic acid obtained are dissolved in 1.2 liters of 1 N potassium hydroxide, the solution is extracted with four 300 ml. portions of diethyl ether and acidified by the addition of 100 ml. of concentrated hydrochloric acid while cooling in an ice-bath under nitrogen. The mixture is stirred for 15 minutes, the precipitated solid is removed by filtration, washed with water and dried. 167.7 G. of product are obtained. The last purification is carried out by crystallization from 4.7 liters of boiling 1,2-dichloroethane with 8.0 g. of active carbon. The solution is cooled overnight, the crystals are removed by filtration, washed with dichloroethane and dried. There are obtained 103.8 g. (57.3% of theory) of almost white 6-chloro-α-methyl-carbazole-2-acetic acid having a melting point of 198.5°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Carprofen
Reactant of Route 2
(R)-Carprofen
Reactant of Route 3
(R)-Carprofen
Reactant of Route 4
(R)-Carprofen
Reactant of Route 5
(R)-Carprofen
Reactant of Route 6
(R)-Carprofen

Citations

For This Compound
147
Citations
KL Mealey, NS Matthews, KE Peck… - American journal of …, 2004 - Am Vet Med Assoc
Objective —To compare plasma disposition of the R(–) and S(+) enantiomers of carprofen after IV administration of a bolus dose to donkeys and horses. Animals —5 clinically normal …
Number of citations: 33 avmajournals.avma.org
V Lhiaubet-Vallet, Z Sarabia, F Boscá… - Journal of the …, 2004 - ACS Publications
A remarkable stereodifferentiation has been observed in the interaction between the excited triplet state of carprofen (CP) and human serum albumin (HSA). Time-resolved …
Number of citations: 104 pubs.acs.org
S Armstrong, P Lees - Journal of veterinary pharmacology and …, 2002 - Wiley Online Library
… Indeed, studies in this laboratory have shown significant pharmacokinetic differences with R carprofen predominating over S carprofen in a range of body fluids (plasma, inflammatory …
Number of citations: 39 onlinelibrary.wiley.com
S Armstrong, P Tricklebank, A Lake… - Journal of Veterinary …, 1999 - Wiley Online Library
… Plasma R carprofen concentrations were higher than S carprofen concentrations throughout the 48-h period. Ketoprofen was no longer detectable in synovial fluid after 5 h (S …
Number of citations: 49 onlinelibrary.wiley.com
PM Taylor, P Delatour, FM Landont, C Deal… - Research in veterinary …, 1996 - Elsevier
The pharmacodynamics and enantioselective pharmacokinetics of the arylpropionic acid non-steroidal anti-inflammatory drug, carprofen, were investigated in cats after administration of …
Number of citations: 116 www.sciencedirect.com
JM Kemmerer, FA Rubio, RM McClain… - Journal of …, 1979 - Elsevier
A procedure was developed for the separation and selective quantitative determination of the (S)(+)- and (R)(-)-enantiomers of the racemic anti-inflammatory drug carprofen as their …
Number of citations: 34 www.sciencedirect.com
P Lees, FS Aliabadi, MF Landoni - Journal of veterinary …, 2002 - Wiley Online Library
Carprofen is a nonsteroidal anti‐inflammatory drug of the 2‐arylpropionate subclass. It contains a single chiral centre and exists in two enantiomeric forms. In this study rac‐carprofen, at …
Number of citations: 60 onlinelibrary.wiley.com
JK Stoltenborg, CV Puglisi, F Rubio… - Journal of …, 1981 - Wiley Online Library
A high‐performance liquid chromatographic (HPLC) assay was developed for the determination of the ratios of the (S)‐(+) and (R)‐(‐) enantiomers of the anti‐inflammatory drug …
Number of citations: 55 onlinelibrary.wiley.com
VJ Lipscomb, MJ Pead, P Muir, FS AliAbadi… - Veterinary …, 2002 - Wiley Online Library
Six medium to large breed dogs with osteoarthritis were treated with 2 mg/kg of racemic carprofen, mixed with their morning feed, daily for 28 days. The treatment significantly (P<0.01) …
ZZ Fang, H Wang, YF Cao, DX Sun, LX Wang… - Chirality, 2015 - Wiley Online Library
UDP‐glucuronosyltransferases (UGTs)‐catalyzed glucuronidation conjugation reaction plays an important role in the elimination of many important clinical drugs and endogenous …
Number of citations: 10 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.